molecular formula C13H16ClN3O2S B2398852 Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride CAS No. 1351647-33-0

Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride

Cat. No.: B2398852
CAS No.: 1351647-33-0
M. Wt: 313.8
InChI Key: CCRFRLYNADTUJD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the thiazole compound .

Cellular Effects

Thiazoles have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazoles are known to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride at different dosages in animal models are not well studied. Thiazoles have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazoles are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. Thiazoles can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reaction: The thiazole derivative is then subjected to a substitution reaction with 4-methylpyridin-2-amine to introduce the pyridine moiety.

    Esterification: The resulting compound is esterified with ethyl bromoacetate to form the ethyl ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It may be utilized in the development of new materials with specific electronic or optical properties.

    Industry: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiazole-4-acetate: A similar compound with a thiazole ring but lacking the pyridine moiety.

    4-Methylpyridin-2-amine: Contains the pyridine moiety but lacks the thiazole ring.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.

Uniqueness

Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride is unique due to the combination of the thiazole ring and pyridine moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S.ClH/c1-3-18-12(17)7-10-8-19-13(15-10)16-11-6-9(2)4-5-14-11;/h4-6,8H,3,7H2,1-2H3,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRFRLYNADTUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=NC=CC(=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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